molecular formula C15H13BrO B8172095 2-(Benzyloxy)-4-bromo-1-vinylbenzene

2-(Benzyloxy)-4-bromo-1-vinylbenzene

Cat. No.: B8172095
M. Wt: 289.17 g/mol
InChI Key: GXYXSAHZVFBRNQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-1-vinylbenzene is a brominated aromatic compound featuring a benzyloxy group at the 2-position, a bromine atom at the 4-position, and a vinyl group at the 1-position of the benzene ring. This structural configuration confers unique reactivity and physical properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and polymer synthesis. The vinyl group enhances its utility in polymerization or as a precursor for functionalized materials .

Properties

IUPAC Name

4-bromo-1-ethenyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-13-8-9-14(16)10-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYXSAHZVFBRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-vinylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 2-(Benzyloxy)-4-bromo-1-vinylbenzene may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and organoboron reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-1-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzyloxy)-4-bromo-1-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-vinylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can undergo nucleophilic substitution reactions. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Benzyloxy)-4-bromo-1-vinylbenzene with structurally related brominated benzyloxy derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2-(Benzyloxy)-4-bromo-1-vinylbenzene 2-benzyloxy, 4-bromo, 1-vinyl C₁₅H₁₃BrO 301.17 g/mol Not explicitly listed High reactivity in polymerization/coupling reactions due to vinyl group
1-Benzyloxy-2-bromo-4-t-butylbenzene 1-benzyloxy, 2-bromo, 4-t-butyl C₁₇H₁₉BrO 335.24 g/mol 52458-11-4 Bulky t-butyl group enhances steric hindrance; used in specialty intermediates
4-Benzyloxy-2-bromo-1-methoxybenzene 4-benzyloxy, 2-bromo, 1-methoxy C₁₄H₁₃BrO₂ 309.16 g/mol 694445-18-6 Methoxy group improves solubility; precursor for pharmaceuticals
2-(Benzyloxy)-1-bromo-3-nitrobenzene 2-benzyloxy, 1-bromo, 3-nitro C₁₃H₁₀BrNO₃ 308.13 g/mol Not listed Nitro group increases electrophilicity; used in nitroarene chemistry
1-(Benzyloxy)-4-bromobenzene 1-benzyloxy, 4-bromo C₁₃H₁₁BrO 263.13 g/mol 6793-92-6 Simpler structure; common intermediate for Suzuki-Miyaura couplings
2-(Benzyloxy)-4-bromo-1-chloro-3-methylbenzene 2-benzyloxy, 4-bromo, 1-chloro, 3-methyl C₁₅H₁₃BrClO 348.62 g/mol 2901065-26-5 Chloro and methyl groups add steric/electronic complexity; used in agrochemicals

Key Structural and Functional Differences

  • Substituent Effects on Reactivity: The vinyl group in 2-(Benzyloxy)-4-bromo-1-vinylbenzene enables participation in Heck or radical polymerization reactions, unlike methoxy- or t-butyl-substituted analogs . Nitro groups (e.g., in 2-(Benzyloxy)-1-bromo-3-nitrobenzene) increase electrophilicity, favoring nucleophilic aromatic substitution, whereas methoxy groups (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) act as electron donors, directing electrophilic attacks to specific ring positions . Steric hindrance from the t-butyl group in 1-Benzyloxy-2-bromo-4-t-butylbenzene reduces reaction rates in coupling reactions compared to less bulky derivatives .
  • Physical Properties :

    • Molecular weight and polarity vary significantly: Methoxy and nitro groups increase polarity, enhancing solubility in polar solvents, while t-butyl and vinyl groups contribute to hydrophobicity .
  • Applications :

    • Pharmaceutical intermediates : Methoxy- and nitro-substituted derivatives are common in drug synthesis .
    • Polymer chemistry : The vinyl group in the target compound makes it suitable for creating conductive or functionalized polymers .

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